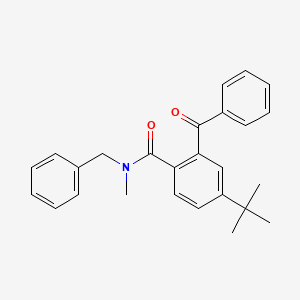
4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the modulation of dopamine and serotonin levels in the brain. This compound has been shown to have both agonist and antagonist effects on these neurotransmitters, depending on the specific receptor subtype. 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to have effects on other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin levels, as well as effects on other neurotransmitter systems. This compound has also been shown to have effects on gene expression and protein synthesis in the brain. Additionally, 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have antioxidant properties, which may be relevant to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for certain neurotransmitter systems, such as the dopamine and serotonin systems. This allows researchers to study the effects of these systems in greater detail. However, one limitation of using 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the exploration of the therapeutic potential of 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide for conditions such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide and its effects on gene expression and protein synthesis in the brain.
Aplicaciones Científicas De Investigación
4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin levels. 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been studied for its potential as a therapeutic agent for conditions such as depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
4-methoxy-N-[(3-methylphenyl)methyl]-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-7-6-8-17(13-16)15-22-28(25,26)18-9-10-20(27-2)19(14-18)21(24)23-11-4-3-5-12-23/h6-10,13-14,22H,3-5,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWGZABUXFLLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine](/img/structure/B4839365.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)
![1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)

![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B4839392.png)
![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)

![N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839420.png)

![5-(5-chloro-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4839435.png)

![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-chlorobenzoate](/img/structure/B4839466.png)